

# Isradipine-d6: A Technical Guide to Solubility and Storage

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Isradipine-d6

Cat. No.: B12398388

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This guide provides an in-depth overview of the solubility and recommended storage conditions for **Isradipine-d6**, a deuterated analog of Isradipine. The data presented here is critical for ensuring the integrity and effective use of this compound in a research and development setting. While the provided data is primarily based on its non-deuterated counterpart, Isradipine, the physicochemical properties are expected to be nearly identical.

## Core Properties of Isradipine

Property	Value
Molecular Formula	C <sub>19</sub> H <sub>15</sub> D <sub>6</sub> N <sub>3</sub> O <sub>5</sub>
Molecular Weight	377.43 g/mol
Appearance	Crystalline solid
CAS Number	109353-73-3

## Solubility Profile

**Isradipine-d6**, much like its non-deuterated form, exhibits high solubility in organic solvents and is practically insoluble in water.<sup>[1][2]</sup> The following table summarizes the solubility of Isradipine in various common laboratory solvents.

Solvent	Solubility (mg/mL)	Molar Concentration (mM)
DMSO	74	199.25
Ethanol	74	199.25
Dimethyl formamide	~10	Not Specified
Water	Insoluble	Insoluble

Data is for the non-deuterated Isradipine and is expected to be a very close approximation for **Isradipine-d6**.<sup>[1]</sup><sup>[3]</sup>

## Storage and Stability

Proper storage is crucial to maintain the stability and integrity of **Isradipine-d6**. The compound is supplied as a crystalline solid and has shown to be stable for at least four years when stored at -20°C.<sup>[3]</sup> For solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, it should be stored at -20°C for up to one month.<sup>[4]</sup> Some sources suggest storage at -80°C for up to two years is also a viable option for stock solutions.<sup>[5]</sup>

Isradipine is stable under heating, acidic, and basic conditions but is susceptible to degradation upon exposure to UV light and oxidative processes.<sup>[6]</sup> Therefore, it is imperative to store the compound and its solutions protected from light.

Summary of Storage Conditions:

Form	Storage Temperature	Duration	Special Conditions
Solid	-20°C	≥ 4 years	Protect from light
Solutions	-20°C	Up to 1 month	Protect from light
Solutions	-80°C	Up to 2 years	Protect from light

## Experimental Protocols

While specific experimental protocols for determining the solubility of **Isradipine-d6** are not readily available, a general methodology can be inferred from the analytical techniques reported for Isradipine. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the quantitative analysis of Isradipine in various matrices.<sup>[7][8][9]</sup>

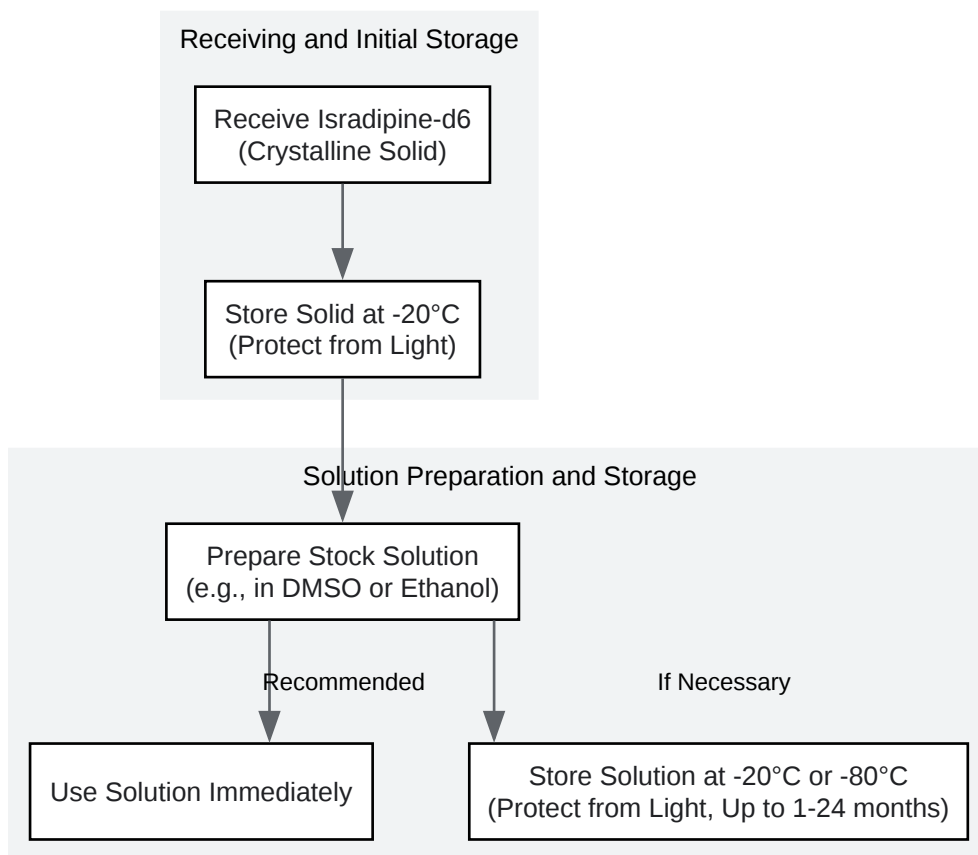
#### General Protocol for Solubility Determination using HPLC:

- **Preparation of a Saturated Solution:** An excess amount of **Isradipine-d6** is added to a known volume of the solvent of interest (e.g., DMSO, ethanol).
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Solid:** The saturated solution is filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
- **Dilution:** A precise aliquot of the clear supernatant is diluted with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.
- **HPLC Analysis:** The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
- **Quantification:** The concentration of **Isradipine-d6** in the diluted sample is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.
- **Calculation of Solubility:** The solubility is then calculated by taking into account the dilution factor.

## Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing **Isradipine-d6**.

## Isradipine-d6 Handling and Storage Workflow

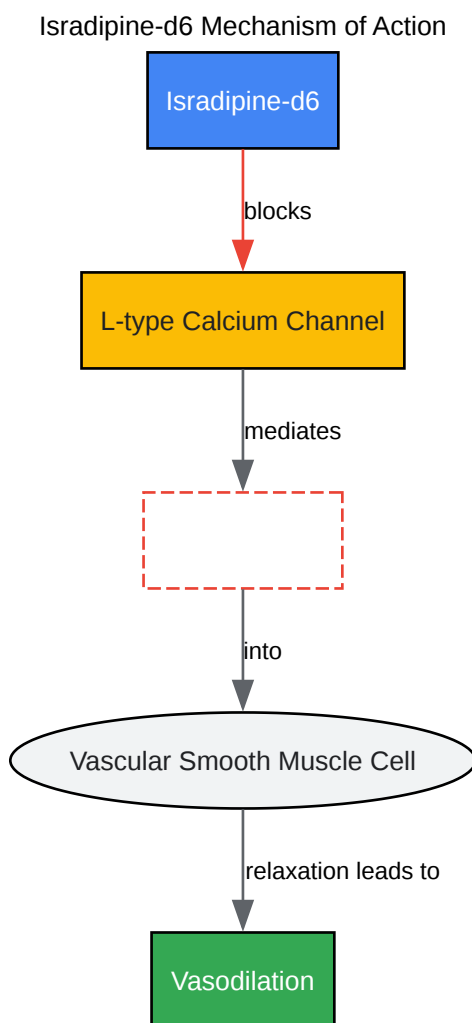


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Caption: Recommended workflow for receiving, storing, and preparing solutions of **Isradipine-d6**.

## Mechanism of Action: L-type Calcium Channel Blockade

Isradipine, and by extension **Isradipine-d6**, functions as a potent L-type calcium channel blocker.<sup>[4]</sup> This mechanism involves the inhibition of calcium ion influx into vascular smooth muscle and cardiac cells, leading to vasodilation and a subsequent reduction in blood pressure. The following diagram illustrates this fundamental mechanism.



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Caption: Simplified diagram of **Isradipine-d6**'s action as an L-type calcium channel blocker.

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Address: 3281 E Guasti Rd

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